4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 3,3,3-trifluoropropylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives .
Scientific Research Applications
4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects . Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H6Cl2F3N3S |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2F3N3S/c8-4-3(13)5(9)15-6(14-4)16-2-1-7(10,11)12/h1-2,13H2 |
InChI Key |
FEQCMETZZUDWRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=C(C(=N1)Cl)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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